molecular formula C18H10I3N B13960941 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole

3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole

Cat. No.: B13960941
M. Wt: 621.0 g/mol
InChI Key: XWOBSIVFQUMWKA-UHFFFAOYSA-N
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Description

3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of multiple iodine atoms in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the iodination of 9-phenylcarbazole at the 3 and 6 positions, followed by further iodination at the 4 position of the phenyl ring. The reaction conditions often involve the use of iodine and an oxidizing agent such as iodic acid or hydrogen peroxide in an organic solvent like chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or palladium catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole has several scientific research applications:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Pharmaceuticals: Investigated for its potential as a building block in drug synthesis, particularly in anticancer and antimicrobial agents.

    Materials Science: Utilized in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets like enzymes or receptors, affecting biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
  • 3,6-Dichloro-9-(4-chlorophenyl)-9H-carbazole
  • 3,6-Difluoro-9-(4-fluorophenyl)-9H-carbazole

Uniqueness

The presence of iodine atoms in 3,6-Diiodo-9-(4-iodophenyl)-9H-carbazole makes it unique compared to its bromine, chlorine, and fluorine counterparts. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and electronic properties, making it suitable for specific applications in organic electronics and pharmaceuticals.

Properties

Molecular Formula

C18H10I3N

Molecular Weight

621.0 g/mol

IUPAC Name

3,6-diiodo-9-(4-iodophenyl)carbazole

InChI

InChI=1S/C18H10I3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H

InChI Key

XWOBSIVFQUMWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)I

Origin of Product

United States

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